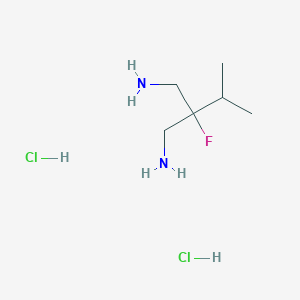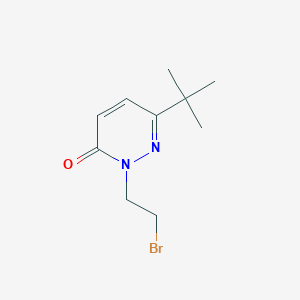
2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride (AMFMBD) is a synthetic, chiral amine compound with a wide range of potential applications in the pharmaceutical and chemical industries. AMFMBD is a highly versatile compound with a unique combination of properties, including high solubility and stability, low toxicity, and a low melting point. This makes it an attractive option for a variety of research and industrial applications.
Applications De Recherche Scientifique
Aroma Compounds in Fermented Foods
The compound has been associated with the Ehrlich pathway, where the conversion of parent free amino acids into alcohols through enzymatic deamination, decarboxylation, and reduction is catalyzed by microbial enzymes. This pathway is significant in understanding the formation of aroma compounds in fermented foods, with a focus on chiral analysis to track degradation mechanisms in the Ehrlich reaction. The study by Matheis, Granvogl, and Schieberle provides insight into the enantiomeric distribution of metabolites like 2-methylbutanal and 2-methylbutanol, which are relevant to food chemistry and the flavor industry (Matheis, Granvogl, & Schieberle, 2016).
Antibacterial Agents
Research by Egawa et al. delves into the synthesis and antibacterial activity of various compounds related to 2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride. The study emphasizes the preparation of compounds with an amino- and/or hydroxy-substituted cyclic amino group at C-7 and evaluates their in vitro and in vivo antibacterial activities. This research is pivotal for the development of new antibacterial agents and understanding their structure-activity relationships (Egawa et al., 1984).
Synthesis of Fluorinated Compounds
The study by Anderson, Burks, and Harruna explores the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, showcasing a three-step reaction sequence. This research is crucial for the synthesis and characterization of fluorinated compounds, which have numerous applications in the pharmaceutical and chemical industries (Anderson, Burks, & Harruna, 1988).
Propriétés
IUPAC Name |
2-fluoro-2-propan-2-ylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15FN2.2ClH/c1-5(2)6(7,3-8)4-9;;/h5H,3-4,8-9H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLDQXKTIZOZSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-3-[(2-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1484610.png)


![methyl 2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484614.png)

amine hydrochloride](/img/structure/B1484618.png)
![3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484621.png)





